molecular formula C13H14N2O3 B12186571 N-[3-(1H-indol-1-yl)propanoyl]glycine

N-[3-(1H-indol-1-yl)propanoyl]glycine

Cat. No.: B12186571
M. Wt: 246.26 g/mol
InChI Key: AMELWCZULCMKGL-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-1-yl)propanoyl]glycine is a synthetic compound that features an indole moiety linked to a glycine residue via a propanoyl spacer. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-1-yl)propanoyl]glycine typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(1H-indol-1-yl)propanoyl intermediate.

    Coupling with Glycine: The final step involves coupling the 3-(1H-indol-1-yl)propanoyl intermediate with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in acetic acid.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[3-(1H-indol-1-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-indol-3-yl)propanoyl]glycine: Similar structure but with the indole nitrogen at the 3-position.

    N-[3-(1H-indol-2-yl)propanoyl]glycine: Indole nitrogen at the 2-position.

    N-[3-(1H-indol-5-yl)propanoyl]glycine: Indole nitrogen at the 5-position.

Uniqueness

N-[3-(1H-indol-1-yl)propanoyl]glycine is unique due to its specific positioning of the indole nitrogen, which can influence its binding affinity and specificity towards biological targets. This positional specificity can result in different biological activities and therapeutic potentials compared to its analogs.

Biological Activity

N-[3-(1H-indol-1-yl)propanoyl]glycine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound consists of an indole ring linked to a glycine moiety via a propanoyl group. The indole structure is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the propanoyl group enhances the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors involved in cellular signaling pathways. The indole moiety can modulate the activity of these targets, leading to therapeutic effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors linked to inflammatory responses, potentially reducing inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
This compoundMDA-MB-23110<47
This compoundPC-31556

The results indicate that at a concentration of 10 µM, the compound significantly reduced the viability of MDA-MB-231 cells to below 47%. In PC-3 cells, a concentration of 15 µM resulted in approximately 56% viability, suggesting a selective cytotoxic effect against these cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that derivatives of indole compounds often exhibit significant antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Study on Antiproliferative Effects

A detailed study investigated the antiproliferative effects of various indole derivatives, including this compound. The study utilized MTS assays to quantify cell survival after treatment with different concentrations of the compound over 72 hours.

Table 2: Growth Inhibition in Cancer Cell Lines

CompoundGI50 (µM)Cell Line
This compound28PC-3
Other Indole Derivatives5 - 50Various Cancer Lines

The GI50 values indicate that this compound exhibits potent growth inhibition with a GI50 value of 28 µM against PC-3 cells, highlighting its potential as an effective anticancer agent .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(3-indol-1-ylpropanoylamino)acetic acid

InChI

InChI=1S/C13H14N2O3/c16-12(14-9-13(17)18)6-8-15-7-5-10-3-1-2-4-11(10)15/h1-5,7H,6,8-9H2,(H,14,16)(H,17,18)

InChI Key

AMELWCZULCMKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCC(=O)O

Origin of Product

United States

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